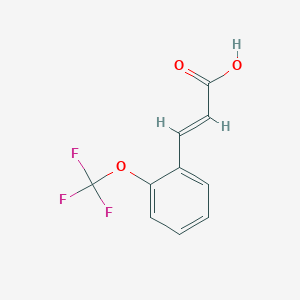

![molecular formula C17H25N3OS B2412491 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide CAS No. 392320-84-2](/img/structure/B2412491.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

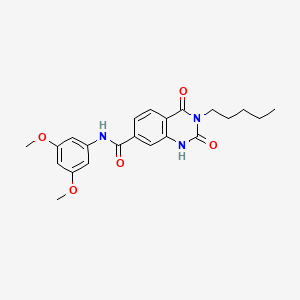

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide” is a compound that contains an adamantyl group, a thiadiazol group, and a methylbutanamide group . The adamantyl group is a tricyclic cage structure often used in medicinal chemistry due to its favorable properties . The thiadiazol group is a heterocyclic aromatic group found in some bioactive molecules .

Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Adamantyl chalcones were prepared by condensation of 1-adamantyl methyl ketone with pyridine-2-carboxaldehyde in the presence of suitable condensing agent KOH .Molecular Structure Analysis

The molecule contains several functional groups that might be of interest for researchers. These include: A 1,3,4-thiadiazole ring, which is a heterocyclic aromatic group found in some bioactive molecules. An adamantyl group, a tricyclic cage structure often used in medicinal chemistry due to its favorable properties. A methoxy group (OCH3), which can affect the solubility and biological activity of a molecule. A benzamide group, a common functional group in many drugs.Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . They undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Applications De Recherche Scientifique

Antimicrobial Activity

The compound has been tested for in vitro inhibitory activities against a panel of Gram-positive and Gram-negative bacteria . Six compounds showed potent antibacterial activity against one or more of the tested microorganisms .

Hypoglycemic Activity

The compound has been used in the study of hypoglycemic activity . In streptozotocin (STZ)-induced diabetic rats, four compounds produced significant strong dose-dependent reduction of serum glucose levels, compared to gliclazide at 10 mg/kg dose level .

Synthesis of N-Mannich Bases

The compound has been used in the synthesis of N-Mannich bases . The reaction of 5-(1-adamantyl)-4-ethyl or allyl-1,2,4-triazoline-3-thione with formaldehyde solution and various 1-substituted piperazines yielded the corresponding N-Mannich bases .

Molecular Recognition

Synthesis of Bioisosteres

Drug Discovery

Materials Science

Catalysis

Propriétés

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3OS/c1-3-4-14(21)20(2)16-19-18-15(22-16)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-13H,3-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMFIWUQQJZSBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(C)C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine](/img/structure/B2412408.png)

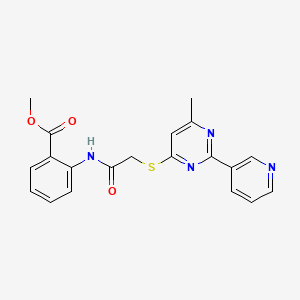

![3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2412413.png)

![4-[(E)-(cycloheptylimino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2412414.png)

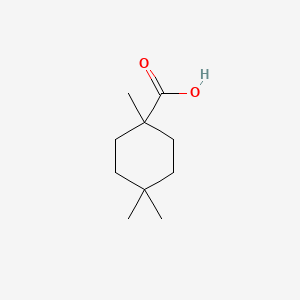

![4-[2-Amino-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2412418.png)

![{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B2412419.png)

![3-amino-10-oxo-6,6a,7,8,14,15-hexahydro-5H,10H-7,14-methanopyrido[1',2':5,6][1,5]diazocino[1,2-a]quinoline-6-carboxylic acid](/img/structure/B2412420.png)

![(2',6'-Dimethoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B2412421.png)

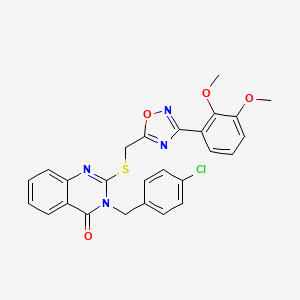

![3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2412424.png)